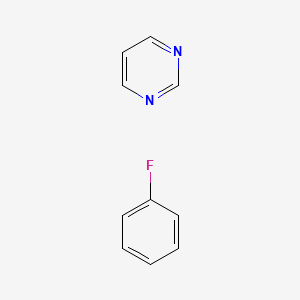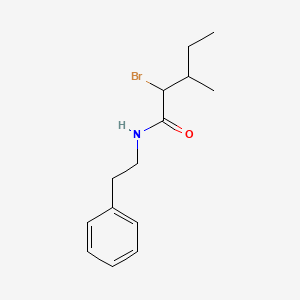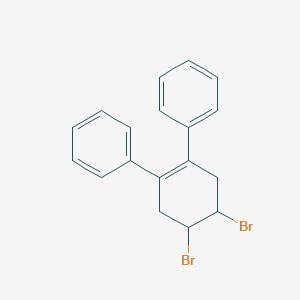
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene is an organic compound characterized by the presence of two bromine atoms attached to a cyclohexene ring, which is further substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene typically involves the bromination of 2-phenylcyclohexene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions to ensure selective bromination at the 4 and 5 positions of the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the cyclohexene ring, followed by phenyl substitution and subsequent bromination. The reaction conditions are optimized to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the cyclohexene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation, and amines for amination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nature of the substituents introduced during the reactions.
Wissenschaftliche Forschungsanwendungen
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of (4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the phenyl group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, participate in electrophilic aromatic substitution, and undergo redox reactions, influencing its overall chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Similar in structure but with phenylalkoxy substituents instead of a cyclohexene ring.
1,4-Dibromobenzene: A simpler compound with two bromine atoms on a benzene ring without additional substituents.
2-Phenylcyclohexene: The parent compound without bromine substitution.
Uniqueness
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene is unique due to the presence of both bromine atoms and a phenyl group on a cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
832111-20-3 |
|---|---|
Molekularformel |
C18H16Br2 |
Molekulargewicht |
392.1 g/mol |
IUPAC-Name |
(4,5-dibromo-2-phenylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C18H16Br2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |
InChI-Schlüssel |
AMECUMRBLKQGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CC(=C1C2=CC=CC=C2)C3=CC=CC=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


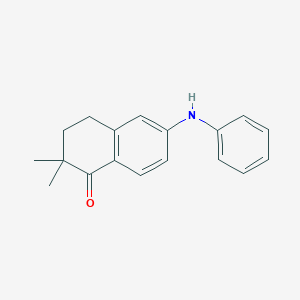

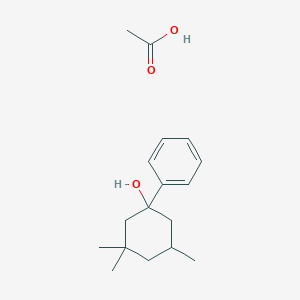
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)

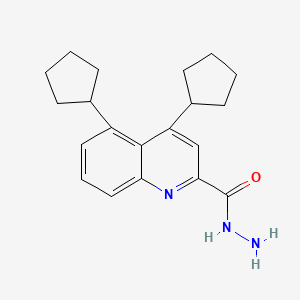

![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
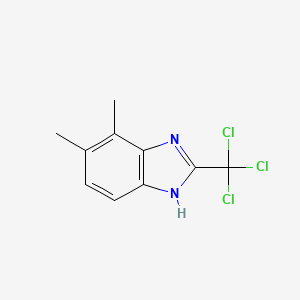
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
